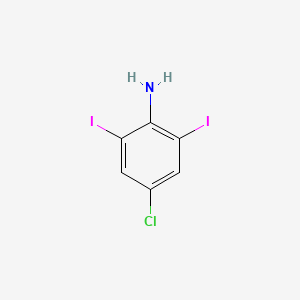

2,6-Diiodo-4-chloroaniline

Description

Properties

IUPAC Name |

4-chloro-2,6-diiodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPIIGOMFMISTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529210 | |

| Record name | 4-Chloro-2,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-53-5 | |

| Record name | 4-Chloro-2,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2,6 Diiodo 4 Chloroaniline

Direct Halogenation Strategies

Direct halogenation of 4-chloroaniline (B138754) serves as the most straightforward approach to synthesizing 2,6-Diiodo-4-chloroaniline. This method relies on the principles of electrophilic aromatic substitution, where the high electron density of the aniline (B41778) ring facilitates the introduction of iodine atoms.

Electrophilic Aromatic Iodination Approaches

The synthesis of iodoarenes through electrophilic aromatic substitution is a fundamental process in organic chemistry. For highly activated substrates like anilines, direct iodination is readily achievable. commonorganicchemistry.com A variety of iodine-donating reagents and systems can be employed for this purpose. Common reagents include elemental iodine (I₂), often activated by an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govorganic-chemistry.org

The reaction proceeds via the attack of the electron-rich aniline ring on an electrophilic iodine species (e.g., I⁺). The presence of the activating amino group significantly enhances the rate of this substitution. chemedx.org For instance, a well-documented procedure for a similar compound, 2,6-diiodo-p-nitroaniline, involves the reaction of p-nitroaniline with iodine monochloride in glacial acetic acid. orgsyn.org This method highlights the effectiveness of ICl as a potent iodinating agent for substituted anilines. The reaction is typically heated to ensure completion, yielding the di-iodinated product upon cooling and purification. orgsyn.org Similar principles are applied to the iodination of 4-chloroaniline, where the starting material is dissolved in a suitable solvent and treated with the iodinating agent.

Catalytic systems have also been developed to facilitate these reactions under milder conditions. For example, N-iodosuccinimide can be activated by catalytic amounts of trifluoroacetic acid to iodinate electron-rich aromatic compounds with high efficiency. organic-chemistry.org Another approach involves the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), in conjunction with elemental iodine to generate a highly reactive iodinating species. nih.govnih.gov

Regioselectivity Control in Diiodination

Regioselectivity—the control of where the electrophile adds to the aromatic ring—is a critical aspect of the synthesis. In the case of 4-chloroaniline, the directing effects of the substituents largely determine the outcome. The amino group (-NH₂) is a powerful activating group and is strongly ortho-, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho-, para-directing.

When both groups are present, the powerful activating effect of the amino group dominates the regiochemical outcome. Since the para position relative to the amino group is already occupied by the chlorine atom, electrophilic substitution is directed almost exclusively to the two ortho positions (C2 and C6). This inherent directing effect simplifies the synthesis of the 2,6-diiodo product, as the substitution pattern is electronically favored.

The primary challenge in regioselectivity control is not directing the iodine to the correct positions but ensuring the desired degree of substitution. To achieve di-iodination while avoiding mono-iodination or potential over-iodination, reaction conditions must be carefully managed. Key parameters include:

Stoichiometry: Using at least two equivalents of the iodinating agent is necessary to introduce two iodine atoms.

Reaction Time and Temperature: Sufficient reaction time and, if necessary, elevated temperatures are used to drive the reaction to completion and ensure the formation of the di-substituted product. orgsyn.org

Solvent: The choice of solvent can influence the reactivity of the iodinating agent and the substrate. Acetic acid is a common solvent for such reactions. orgsyn.org

In studies involving the iodination of other substituted anilines, it has been observed that para-substituted aromatic compounds typically undergo mono- or di-iodination at the ortho positions, confirming this predictable substitution pattern. nih.gov

Stepwise Synthetic Pathways

Stepwise pathways to this compound involve the modification of already substituted aromatic precursors or the use of functional group interconversions to build the target molecule.

Functional Group Interconversions for Precursor Synthesis

Functional group interconversion (FGI) offers alternative, albeit often more complex, routes to the target molecule. ub.eduvanderbilt.edu These pathways involve synthesizing a precursor with a different set of functional groups and then converting them into the desired chloro and amino groups in the final steps.

One potential multi-step strategy involves using a temporary blocking group to direct the halogenation steps. This approach is conceptually similar to methods used for preparing other highly substituted anilines. googleapis.comgoogleapis.com A hypothetical pathway could be:

Protection: Start with an acetanilide (B955) and introduce a bromine atom at the para-position to act as a protecting group.

Di-iodination: Perform the di-iodination at the two ortho positions, which are activated by the acetamido group.

Selective Deprotection: Remove the para-bromo substituent via a selective reduction reaction, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step replaces the bromine with a hydrogen, leaving the iodo and chloro groups intact. google.comgoogle.com

Functional Group Conversion: The final step would involve converting the protecting group or another precursor group into the desired chlorine. However, a more direct route would be to start with 4-bromoaniline, perform the di-iodination, and then attempt a nucleophilic aromatic substitution to replace the bromine with chlorine, which is challenging.

A more plausible FGI route starts from a precursor like 2,6-dichloro-4-nitroaniline (B1670479). The synthesis could proceed by first converting the nitro group to an amine via reduction, and then attempting to replace the chloro groups with iodo groups. However, the most logical and efficient stepwise synthesis remains the direct di-iodination of 4-chloroaniline.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Key green chemistry approaches applicable to this synthesis include:

Safer Solvents: Traditional halogenation reactions often use chlorinated solvents or large volumes of acetic acid. orgsyn.org Green alternatives focus on using water, ethanol, or aqueous mixtures, which are less toxic and more environmentally benign. organic-chemistry.orgacs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct iodination has a better atom economy than multi-step FGI pathways that involve protecting groups.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For example, using a catalytic amount of an acid like trifluoroacetic acid with NIS is preferable to using multiple equivalents of a harsher reagent. organic-chemistry.org

Alternative Reagents: Replacing hazardous reagents like iodine monochloride with safer alternatives is a core goal. A system using potassium iodide (KI), a benign salt, in combination with a green oxidant like ammonium (B1175870) peroxodisulfate or hydrogen peroxide in an aqueous solvent, presents a much greener pathway for iodination. organic-chemistry.org This avoids the use of elemental halogens or interhalogen compounds.

While specific literature detailing a "green" synthesis of this compound is scarce, the principles derived from green methods for iodinating other anilines and phenols are directly applicable. organic-chemistry.orgacs.org The implementation of such methods could significantly reduce the environmental footprint associated with the production of this and similar halogenated compounds.

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the process to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Process optimization focuses on refining reaction parameters and downstream processing to maximize yield and purity while minimizing waste and operational costs. Key considerations for the scale-up of this compound synthesis are detailed below.

Reaction Control and Safety

The iodination of aromatic compounds is an exothermic process, and maintaining precise temperature control is critical on a large scale to prevent runaway reactions and the formation of impurities. In the synthesis of analogous compounds like 2,6-diiodo-p-nitroaniline, significant heat evolution is noted. orgsyn.org For industrial-scale reactors, efficient heat exchange systems are paramount.

Process optimization strategies include:

Controlled Reagent Addition: A gradual, controlled addition of the iodinating agent allows for better management of the reaction exotherm.

Solvent Selection: The choice of solvent is crucial. It must be able to dissipate heat effectively, be inert to the reaction conditions, and allow for easy product isolation. For related halogenations, aqueous acidic media have been employed, which can aid in temperature control.

Real-time Monitoring: Implementing in-situ monitoring techniques (e.g., process analytical technology) can provide real-time data on reaction progress and temperature, allowing for immediate adjustments.

Stoichiometry and Reagent Selection

Optimizing the stoichiometry of reactants is a key aspect of process efficiency. While laboratory-scale syntheses may use an excess of the iodinating agent to drive the reaction to completion, on an industrial scale, this can lead to increased raw material costs and a more complex purification process.

For the synthesis of related halogenated anilines, various iodinating systems have been explored, including iodine monochloride, N-iodosuccinimide (NIS), and combinations of iodine with an oxidizing agent. orgsyn.orgresearchgate.net The choice of the iodinating agent for large-scale production will depend on factors such as:

Cost and availability

Reactivity and selectivity

Ease of handling and safety

The nature of the byproducts generated

The following table summarizes a comparative analysis of potential iodinating agents for industrial application:

| Iodinating Agent | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Iodine Monochloride (ICl) | Highly reactive, potentially leading to shorter reaction times. | Corrosive and moisture-sensitive, requiring specialized handling and equipment. |

| N-Iodosuccinimide (NIS) | Milder and more selective, reducing the formation of byproducts. | Higher cost compared to other iodine sources. |

| Iodine and an Oxidizing Agent | Cost-effective, as it utilizes elemental iodine. | Can introduce additional reagents and byproducts, complicating purification. |

Table 1: Comparison of Iodinating Agents for Scale-Up

Downstream Processing and Purification

The isolation and purification of this compound on a large scale must be efficient and yield a product of high purity. Common methods include crystallization and filtration. The choice of solvent for crystallization is critical and should be selected based on solubility profiles, cost, and safety.

In the synthesis of 2,6-diiodo-p-nitroaniline, a multi-step washing process using glacial acetic acid and ether is employed to remove impurities. orgsyn.org For industrial-scale production, optimizing this process would involve:

Minimizing solvent usage through recycling and recovery systems.

Selecting less hazardous and more environmentally friendly solvents.

Employing automated filtration and drying systems to improve throughput.

A "green process" developed for the synthesis of 2,6-dibromo-4-nitroaniline (B165464) highlights the use of aqueous media and the recycling of the acidic filtrate, which are highly relevant considerations for optimizing the synthesis of this compound. rsc.org

Waste Management and Environmental Considerations

Large-scale chemical synthesis generates significant waste streams that must be managed responsibly. The iodination of anilines can produce acidic wastewater and solvent waste containing residual iodine and organic byproducts.

Process optimization to minimize environmental impact includes:

Catalytic Methods: Exploring catalytic methods for iodination could reduce the amount of reagents required and minimize waste.

Solvent Recycling: Implementing solvent recovery and recycling systems can significantly reduce both waste and raw material costs.

Waste Treatment: Developing effective methods for treating waste streams to remove hazardous materials before disposal is essential. For instance, excess iodine can be quenched with a reducing agent like sodium bisulfite. orgsyn.org

The following table outlines key optimization parameters and their impact on the scale-up process:

| Parameter | Optimization Goal | Impact on Scale-Up |

| Temperature | Maintain optimal reaction temperature and control exotherm. | Ensures product quality, prevents side reactions, and maintains safety. |

| Reagent Stoichiometry | Use near-stoichiometric amounts of reagents. | Reduces raw material costs and simplifies purification. |

| Solvent | Minimize volume, use greener alternatives, and implement recycling. | Lowers operational costs and reduces environmental impact. |

| Purification | Develop an efficient crystallization and filtration process. | Maximizes product purity and production throughput. |

| Waste Stream | Minimize volume and treat for hazardous components. | Ensures environmental compliance and reduces disposal costs. |

Table 2: Key Optimization Parameters for Scale-Up

Chemical Reactivity and Transformation Pathways of 2,6 Diiodo 4 Chloroaniline

Halogen-Specific Reactivity

The carbon-halogen bonds in 2,6-diiodo-4-chloroaniline exhibit differential reactivity, which can be exploited for selective functionalization. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-chloride (C-Cl) bond, particularly in metal-catalyzed cross-coupling reactions.

The C-I bonds are the most labile of the carbon-halogen bonds in the molecule, a common trait in polyhalogenated aromatic compounds. This lability is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This reactivity difference is routinely exploited in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the iodine-bearing positions. researchgate.net

Common reactions involving the selective cleavage of C-I bonds include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. In the case of diiodo compounds, it's possible to achieve mono- or di-alkynylation by controlling the stoichiometry of the reagents. The C-I bond reacts preferentially over the C-Cl bond. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org

Suzuki Coupling: The reaction with arylboronic acids also occurs selectively at the C-I positions. The higher reactivity of the aryl-iodo bond towards oxidative addition with palladium catalysts is well-established. researchgate.net

Heck Coupling: The palladium-catalyzed reaction with alkenes follows a similar selectivity pattern, favoring the reaction at the C-I bond. researchgate.net

Stille Coupling: This involves the coupling with organostannanes and also shows high selectivity for the C-I bond over the C-Cl bond. researchgate.net

The steric hindrance provided by the two large iodine atoms flanking the amine group can influence the rate and success of these coupling reactions. However, the electronic activation provided by the amine group facilitates the oxidative addition step, a key part of the catalytic cycle in these transformations.

The carbon-chlorine bond in this compound is considerably more stable and less reactive than the C-I bonds under typical palladium-catalyzed cross-coupling conditions. researchgate.net This allows the C-Cl bond to remain intact while selective reactions are performed at the ortho positions.

However, the C-Cl bond is not completely inert. It can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions, particularly if the ring is further activated by strongly electron-withdrawing groups. In dihaloquinolines, for instance, successive substitution of halogens (I > Br > Cl) is possible, indicating that with the more reactive sites already functionalized, the C-Cl bond can be targeted. researchgate.net For this compound, after substitution of both iodine atoms, the resulting diaryl or dialkynyl-4-chloroaniline could potentially undergo substitution at the C4 position under harsher conditions (e.g., high temperature, strong nucleophiles).

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the this compound ring is challenging due to the electron-donating nature of the amine group, which deactivates the ring towards nucleophilic attack. Generally, SNAr reactions require the presence of strong electron-withdrawing groups (like a nitro group) to activate the aromatic ring.

While direct SNAr on the parent molecule is not a primary reaction pathway, the halogen atoms can be displaced by strong nucleophiles under specific, often harsh, conditions or with metal catalysis. For example, reactions with various nucleophiles like sodium azide, amines, or thiophenol on activated systems like 3-nitropyranoquinolinones demonstrate the potential for substitution of a chloro group. researchgate.net In compounds like 2,4-dichloroquinazolines, nucleophilic substitution occurs selectively at the 4-position, highlighting how the electronic environment of the ring system dictates reactivity. mdpi.com

Electrophilic Aromatic Substitution Reactions

The amine group in this compound is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org However, in this molecule, both ortho positions (C2, C6) and the para position (C4) are already substituted. The remaining open positions are C3 and C5 (meta to the amine).

The directing effects of the substituents are as follows:

-NH₂ (Amine): Strongly activating, ortho-, para-directing.

-I (Iodo): Weakly deactivating, ortho-, para-directing.

-Cl (Chloro): Weakly deactivating, ortho-, para-directing.

The combined effect of these substituents makes the C3 and C5 positions the most likely sites for electrophilic attack. The strong activating effect of the amine group dominates, increasing the electron density of the entire ring but particularly at the positions ortho and para to it. Since these are blocked, the reaction occurs at the available meta positions. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. minia.edu.egtotal-synthesis.commasterorganicchemistry.com For instance, nitration would require nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO₂⁺) electrophile. minia.edu.egyoutube.com

Oxidation and Reduction Chemistry

Oxidation: The primary site for oxidation in this compound is the amine functionality. Mild oxidizing agents can convert the aniline (B41778) to various products. However, the presence of easily oxidizable iodide substituents can complicate these reactions. Strong oxidation can lead to the degradation of the aromatic ring. In related compounds like 2,6-dichloro-4-nitroaniline (B1670479), the nitro group is introduced via chlorination of 4-nitroaniline, suggesting the amine group is susceptible to oxidation under certain chlorination conditions. wikipedia.org

Reduction: The C-I bonds are susceptible to reductive cleavage. Catalytic hydrogenation, for example using a palladium on carbon (Pd/C) catalyst with hydrogen gas, can selectively remove halogen atoms. In a process for preparing 2,6-dichloroanilines, a 4-bromo substituent is selectively removed by catalytic hydrogenation in the presence of 2,6-dichloro groups, demonstrating the feasibility of selective dehalogenation. google.comgoogleapis.com It is expected that the C-I bonds in this compound would be even more readily cleaved under similar conditions than a C-Br bond. This method could potentially be used to synthesize 4-chloroaniline (B138754) from this compound.

Reactions Involving the Amine Functionality

The amine group (-NH₂) is nucleophilic and can undergo a variety of common reactions:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base will form the corresponding N-acyl derivative (an amide). This is a common protecting group strategy for anilines.

Alkylation: The amine can be alkylated by reaction with alkyl halides, although polyalkylation can be an issue. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are modern methods used to form C-N bonds, typically to synthesize anilines from aryl halides, but variations can be used to further functionalize the amine. nih.govacs.org

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, at low temperatures (0-5 °C) would convert the amine group into a diazonium salt (-N₂⁺Cl⁻). This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents in Sandmeyer-type reactions, providing a versatile route to other functionalized derivatives.

The steric hindrance from the two ortho iodine atoms may affect the rate and feasibility of these reactions compared to a less substituted aniline.

Data Tables

Table 1: Summary of Halogen-Specific Reactivity

| Bond Type | Relative Reactivity | Typical Reactions | Conditions |

|---|---|---|---|

| C-I | High | Sonogashira, Suzuki, Heck, Stille Coupling | Palladium catalyst, mild conditions |

| C-Cl | Low | Nucleophilic Aromatic Substitution | Harsher conditions, strong nucleophiles |

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

| -I | C2, C6 | Deactivating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| Predicted Site of E⁺ Attack | C3, C5 | Activated by -NH₂ | Meta to -NH₂ |

Diazotization and Coupling Reactions

The conversion of primary aromatic amines into diazonium salts is a cornerstone reaction in synthetic organic chemistry, and this compound is expected to undergo this transformation. ijirset.com This process, known as diazotization, involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). ijirset.com The resulting diazonium salt is a valuable synthetic intermediate.

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1. Diazotization | This compound | NaNO₂, HCl(aq), 0–5 °C | 2,6-Diiodo-4-chlorobenzenediazonium chloride | Diazotization |

| 2. Azo Coupling | 2,6-Diiodo-4-chlorobenzenediazonium chloride + Electron-rich arene (e.g., Phenol) | Mildly acidic or alkaline conditions | Azo dye | Electrophilic Aromatic Substitution |

Amide Formation and Other N-Derivatizations

The amino group of this compound can act as a nucleophile, enabling it to react with various electrophiles to form N-derivatized products. Among the most significant of these transformations is amide formation. Amides are typically synthesized by reacting an amine with a carboxylic acid or its more reactive derivative, such as an acyl chloride or an acid anhydride.

A common laboratory method for amide synthesis involves the activation of carboxylic acids using coupling reagents. researchgate.netnih.gov For instance, phosphonium (B103445) salts, which can be generated in situ from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, act as effective activating agents for carboxylic acids. researchgate.netnih.govacs.org The activated carboxylic acid, in the form of an acyloxy-phosphonium species, is then readily attacked by the amine (this compound) to form the corresponding amide with good to excellent yields at room temperature. researchgate.netnih.govacs.org This functional group interconversion is one of the most frequently utilized reactions in medicinal chemistry. researchgate.netnih.gov

Beyond simple amidation, the nucleophilic nature of the nitrogen atom allows for other N-derivatizations, such as reactions with sulfonyl chlorides to form sulfonamides or with isocyanates to form urea (B33335) derivatives.

| Reactant 1 (Amine) | Reactant 2 (Acid Source) | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | Triphenylphosphine (PPh₃), N-Chlorophthalimide, Room Temperature | N-(2,6-diiodo-4-chlorophenyl)amide | Nucleophilic Acyl Substitution |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Room Temperature | N-(2,6-diiodo-4-chlorophenyl)amide | Nucleophilic Acyl Substitution |

Mechanistic Investigations of Reaction Pathways

The mechanisms for the key transformations of this compound are well-established in the context of general aromatic amine chemistry.

Diazotization and Coupling Mechanism: The diazotization reaction is initiated by the formation of the true nitrosating agent, the nitrosonium ion (NO⁺). In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HNO₂), which is then protonated and loses a water molecule to generate the highly electrophilic nitrosonium ion. icrc.ac.ir

The mechanism proceeds as follows:

The nucleophilic amino group of this compound attacks the nitrosonium ion.

A series of proton transfers (a tautomerization) occurs, leading to the formation of a diazohydroxide intermediate.

Protonation of the hydroxyl group followed by the elimination of a water molecule yields the final diazonium ion.

In the subsequent azo coupling, the diazonium ion serves as a weak electrophile that reacts with an activated aromatic ring (the coupling component) in an electrophilic aromatic substitution reaction to form the stable azo compound.

Amide Formation Mechanism (via In Situ Phosphonium Salt Generation): Mechanistic studies have elucidated the pathway for amide formation using activating agents like N-chlorophthalimide and triphenylphosphine. nih.govacs.org

The proposed mechanism involves these key steps:

The reaction begins with the in-situ generation of chloro- and imido-phosphonium salts from the reaction of triphenylphosphine and N-chlorophthalimide. nih.govacs.org

These phosphonium salts react with the carboxylic acid to generate a highly activated acyloxy-phosphonium salt intermediate. nih.govacs.org

The amino group of this compound then acts as the nucleophile, attacking the carbonyl carbon of the activated acyloxy-phosphonium species.

This nucleophilic attack leads to the formation of the desired amide bond and the release of triphenylphosphine oxide as a byproduct. acs.org

This pathway avoids the need for harsh conditions or the conversion of the carboxylic acid to a more reactive but potentially unstable derivative like an acyl chloride.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2,6-Diiodo-4-chloroaniline, 1D (¹H, ¹³C) and 2D NMR techniques would be employed to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to be remarkably simple due to the molecule's C₂ᵥ symmetry.

Aromatic Protons: The protons at the C3 and C5 positions are chemically and magnetically equivalent. Consequently, they are expected to produce a single signal. This signal would appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this singlet would be influenced by the electronic effects of the surrounding substituents. The electron-donating amino group (-NH₂) tends to shield protons (shifting them upfield), while the electron-withdrawing halogen substituents (-I, -Cl) are deshielding (shifting them downfield). The cumulative effect would likely place this singlet in the range of δ 7.0-7.5 ppm. For comparison, the aromatic protons in 2,6-dibromo-4-chloroaniline (B1580550) appear as a singlet at δ 7.28 ppm.

Amino Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the δ 4.0-5.0 ppm region for anilines with ortho-substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | Singlet | 2H | H-3, H-5 |

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is also simplified by the molecular symmetry, and it is expected to exhibit four distinct signals corresponding to the four sets of equivalent carbon atoms in the aromatic ring.

C1 (C-NH₂): This carbon, directly attached to the nitrogen atom, would be significantly influenced by its electron-donating character and is predicted to appear around δ 145-148 ppm.

C2/C6 (C-I): The carbons bearing the iodine atoms are subject to the "heavy atom effect," which induces significant shielding. This effect typically shifts the resonance of carbon atoms bonded to iodine to a very upfield position. Therefore, the signal for C2 and C6 is expected to appear at a remarkably low chemical shift, likely in the range of δ 80-90 ppm.

C3/C5 (C-H): These carbons are attached to the aromatic protons and their chemical shift would be influenced by all substituents. This signal is anticipated to be in the typical aromatic region, around δ 130-135 ppm.

C4 (C-Cl): The carbon atom bonded to the chlorine atom is deshielded and is expected to resonate in the region of δ 125-129 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 146.5 | C-1 (-NH₂) |

| ~ 85.0 | C-2, C-6 (-I) |

| ~ 133.0 | C-3, C-5 (-H) |

Two-Dimensional NMR Techniques

To confirm the assignments from 1D NMR spectra, several 2D NMR experiments would be invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signal (~7.35 ppm) with its directly attached carbon signal (~133.0 ppm), confirming the C3/C5 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. For instance, the aromatic protons (H3/H5) would be expected to show correlations to the carbons at C1, C2/C6, and C4, providing unambiguous confirmation of the entire carbon skeleton's assignment.

COSY (Correlation Spectroscopy): A COSY spectrum would show no cross-peaks in the aromatic region, confirming the magnetic isolation of the H3/H5 proton system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The molecular formula of this compound is C₆H₄ClI₂N. Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N), the theoretical monoisotopic mass of the molecular ion [M]⁺• can be calculated with high precision. This technique would also clearly resolve the isotopic pattern arising from the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing further confirmation of the elemental formula.

Table 3: Calculated HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₆H₄³⁵ClI₂N]⁺• | [M]⁺• | 378.8149 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation pathway would likely be initiated by the cleavage of the weakest bonds. The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine or Carbon-Nitrogen bonds. A plausible fragmentation cascade would be:

Loss of an Iodine Radical: The primary and most favorable fragmentation step would be the homolytic cleavage of a C-I bond to lose an iodine radical (I•), resulting in a prominent fragment ion. [M]⁺• → [M - I]⁺

Sequential Loss of the Second Iodine: The resulting [M - I]⁺ ion could then lose the second iodine atom. [M - I]⁺ → [M - 2I]⁺

Loss of HCN: Aromatic amines are known to undergo fragmentation by losing a molecule of hydrogen cyanide (HCN) from the ring structure.

Loss of Chlorine: Cleavage of the C-Cl bond could also occur, though it is generally less favorable than C-I bond cleavage.

This detailed analysis of the fragment ions would allow for the complete confirmation of the connectivity and identity of the substituents on the aniline (B41778) ring.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a compound by probing the vibrational energy levels of its constituent atoms.

Infrared (IR) Spectroscopic Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3500 cm⁻¹. The C-N stretching vibration is expected to be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the 700-800 cm⁻¹ range, and the C-I stretching vibrations are expected at lower frequencies, typically between 500 and 600 cm⁻¹.

Interactive Table: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | 3400-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| C=C Aromatic Ring Stretching | 1450-1600 |

| N-H Bending | 1580-1650 |

| C-N Stretching | 1250-1350 |

| C-Cl Stretching | 700-800 |

| C-I Stretching | 500-600 |

Raman Spectroscopic Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric C=C stretching vibration of the benzene ring, which is often weak in the IR spectrum, should give rise to a strong band in the Raman spectrum around 1600 cm⁻¹. The C-I and C-Cl stretching vibrations are also expected to be prominent in the Raman spectrum, providing valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol, is expected to show absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the benzene ring, are expected to appear as strong absorption bands at lower wavelengths. The n→π* transitions, involving the excitation of non-bonding electrons from the nitrogen atom of the amine group to antibonding π* orbitals of the ring, are expected to be weaker and appear at longer wavelengths. The presence of iodine and chlorine atoms as substituents on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to aniline, due to the extension of the conjugated system.

Interactive Table: Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) |

| π→π | 200-250 |

| n→π | 280-320 |

X-ray Crystallography for Solid-State Structure Determination

Please note: The following crystallographic data is based on the closely related compound, 2,6-Dibromo-4-chloroaniline, as a structural analogue for this compound.

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2,6-Dibromo-4-chloroaniline reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The unit cell parameters are a = 13.3132(7) Å, b = 3.9387(2) Å, c = 16.5476(9) Å, and β = 112.318(2)°. researchgate.net There are four molecules per unit cell (Z=4). nih.gov

Interactive Table: Crystal Data for 2,6-Dibromo-4-chloroaniline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3132(7) |

| b (Å) | 3.9387(2) |

| c (Å) | 16.5476(9) |

| β (°) | 112.318(2) |

| V (ų) | 802.70(7) |

| Z | 4 |

Conformational Analysis in the Solid State

The 2,6-Dibromo-4-chloroaniline molecule is nearly planar in the solid state, with a root-mean-square deviation of 0.024 Å from the mean plane of the molecule. researchgate.netnih.gov This planarity is facilitated by the intramolecular hydrogen bonds between the amine protons and the adjacent bromine atoms. The amino group is slightly pyramidalized, as is typical for anilines. The bond lengths and angles within the molecule are consistent with those of other halogenated anilines.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Geometry optimization using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is the first step in the computational analysis of 2,6-Diiodo-4-chloroaniline. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The presence of the bulky iodine atoms at the ortho positions to the amino group is expected to cause significant steric hindrance, potentially leading to a non-planar geometry of the amino group with respect to the benzene (B151609) ring.

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-Cl bond length | ~1.74 Å |

| C-I bond length | ~2.10 Å |

| C-N-H bond angle | ~112° |

| C-C-I bond angle | ~120° |

| C-C-Cl bond angle | ~120° |

Note: These are illustrative values based on trends observed in similar halogenated anilines.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, which is characteristic of aniline derivatives. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the halogen atoms, particularly the iodine atoms, due to their ability to accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of multiple halogen atoms is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards nucleophiles.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.8 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap | ~ 4.3 |

Note: These are illustrative values based on trends observed in similar halogenated anilines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a likely site for electrophilic attack. The regions around the iodine and chlorine atoms are also expected to exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic protons would be characterized by positive potential, indicating their susceptibility to nucleophilic attack.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to calculate the molecular properties of this compound with high precision.

These methods are particularly useful for obtaining accurate electronic energies, dipole moments, and polarizabilities. While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results obtained from DFT. For this compound, ab initio calculations would provide a more refined understanding of the electronic effects of the iodo and chloro substituents on the aniline framework.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and identify its preferred conformations and the energy barriers between them.

For this compound, MD simulations can provide insights into the rotational dynamics of the amino group and the flexibility of the molecule. The steric hindrance from the ortho-iodine atoms is expected to create a significant rotational barrier for the amino group, which can be quantified through MD simulations. These simulations can also be used to study the intermolecular interactions of this compound in different solvent environments, providing a more realistic picture of its behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound. The calculated shifts are sensitive to the electronic environment of each nucleus, and their comparison with experimental data can help in the structural elucidation of the molecule. The electron-withdrawing effects of the iodine and chlorine atoms are expected to cause a downfield shift in the chemical shifts of the adjacent carbon and hydrogen atoms.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.0 - 7.5 |

| NH₂ | 4.0 - 5.0 |

| C-NH₂ | ~145 |

| C-I | ~90 |

| C-Cl | ~125 |

| C-H | ~130 |

Note: These are illustrative values based on trends observed in similar halogenated anilines.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT or ab initio methods. These calculations provide a theoretical infrared (IR) and Raman spectrum, where each vibrational mode is associated with a specific frequency and intensity. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. The predicted vibrational spectrum can be used to assign the experimental IR and Raman bands to specific molecular vibrations, such as the N-H stretching of the amino group, the C-X (X = Cl, I) stretching modes, and the various aromatic ring vibrations. wpmucdn.comresearchgate.netorientjchem.org

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H symmetric stretch | ~3400 |

| N-H asymmetric stretch | ~3500 |

| C-N stretch | ~1300 |

| C-Cl stretch | ~700 |

| C-I stretch | ~550 |

Note: These are illustrative values based on trends observed in similar halogenated anilines.

Theoretical Studies of Reaction Mechanisms and Transition States

A thorough search of scientific literature and computational chemistry databases yielded no specific studies on the theoretical reaction mechanisms or transition states involving this compound. Consequently, there is no published data, such as activation energies, transition state geometries, or reaction coordinates, to present in a data table or to discuss in detail. The investigation of its reactivity through computational methods remains an open area for future research.

Intermolecular Interactions and Hydrogen Bonding Analysis

Similarly, there is a lack of published research on the intermolecular interactions and hydrogen bonding of this compound. No crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases, which would be the primary source for analyzing intermolecular interactions in the solid state. Furthermore, no computational studies have been found that model these interactions in the gas phase or in solution. As a result, a detailed analysis of potential hydrogen bonds, halogen bonds, or other non-covalent interactions, along with corresponding data tables of interaction energies and geometric parameters, cannot be provided.

Synthetic Applications and Derivatization Strategies

Role as a Building Block in Organic Synthesis

2,6-Diiodo-4-chloroaniline is a strategic starting material in synthetic organic chemistry due to the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bonds are significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine (C-Cl) bond. This reactivity difference enables chemists to perform regioselective functionalization at the C2 and C6 positions while leaving the C4 chloro-substituent intact for subsequent transformations under more forcing conditions.

This inherent selectivity is the cornerstone of its utility, allowing for a stepwise construction of complex molecules. It can be employed in a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The resulting intermediates, often complex biaryl amines, can then undergo intramolecular cyclization reactions to generate fused heterocyclic systems. Consequently, this compound provides a reliable pathway for assembling polysubstituted aromatic and heteroaromatic structures that are of interest in materials science and medicinal chemistry.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The presence of two iodine atoms makes this compound an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon bonds.

The general order of reactivity for aryl halides in these catalytic cycles is I > Br > OTf >> Cl, which allows for selective coupling at the C-I positions of this compound without disturbing the C-Cl bond. By carefully controlling the reaction stoichiometry and conditions, chemists can achieve either mono- or di-substitution at the ortho positions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Forms biaryl compounds; tolerant of many functional groups. |

| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms substituted alkenes (arylation of olefins). |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Forms aryl alkynes; useful for rigid, linear structures. organic-chemistry.org |

This table presents typical conditions for major cross-coupling reactions applicable to this compound.

Palladium catalysis is the most prominent method for activating the C-I bonds of this compound to form new carbon-carbon linkages. taylorfrancis.com The catalytic cycle for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond, forming an organopalladium(II) complex. This is typically the rate-determining step.

Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (e.g., organoboron or organocopper acetylide) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The high reactivity of the C-I bonds ensures that these transformations can often be carried out under mild conditions. In the case of this compound, sequential cross-coupling can be achieved. A first coupling reaction can be performed using one equivalent of the coupling partner to yield a mono-substituted product, which can then be isolated and subjected to a second, different coupling reaction to install a distinct group at the other ortho position.

While palladium is the most common catalyst for these transformations, other transition metals can also be employed. Copper catalysts, for instance, are crucial co-catalysts in the Sonogashira reaction and are also used in Ullmann-type coupling reactions for C-N and C-O bond formation. In some synthetic routes toward heterocyclic compounds like carbazoles, copper-catalyzed C-N coupling reactions of 2,2'-dihalo-biphenyls with amines have been shown to be effective. organic-chemistry.org Rhodium and iridium complexes have also been explored for C-H activation and cyclization reactions that can follow an initial cross-coupling step. organic-chemistry.org

Synthesis of Heterocyclic Compounds

A significant application of this compound and its derivatives is in the synthesis of nitrogen-containing heterocycles. The general strategy involves an initial intermolecular cross-coupling reaction to create a biaryl precursor, followed by an intramolecular cyclization to form the heterocyclic ring system.

Carbazoles: The synthesis of carbazoles, a class of compounds with important electronic and photophysical properties, can be achieved starting from dihaloanilines. nih.gov The process typically involves a Suzuki-Miyaura coupling of the dihaloaniline with an ortho-halo- or ortho-silylarylboronic acid derivative to form a 2-amino-2'-halobiphenyl intermediate. This intermediate can then undergo an intramolecular palladium-catalyzed C-N bond formation to yield the carbazole (B46965) core. nih.gov Alternative methods include photostimulated C-N bond formation from 2'-halo[1,1'-biphenyl]-2-amines. conicet.gov.ar

Dibenzazepines: The dibenzazepine (B1670418) framework is a core structure in several pharmaceutical agents. mit.edu Its synthesis can be achieved from precursors derived from dihaloanilines. One route involves the palladium-catalyzed condensation of a 2-chloroaniline (B154045) derivative with 2-bromostyrene (B128962) to form a diphenylamine (B1679370) intermediate, which can then be selectively converted into the 7-membered dibenzazepine ring through a ligand-controlled intramolecular cyclization. mit.edu Other modern methods involve the iodine(III)-mediated oxidation of substituted anilines to construct the dibenzazepine ring via C-N bond formation. nih.govchemrxiv.org

| Heterocycle | General Synthetic Strategy | Key Reactions |

| Carbazole | Sequential C-C and C-N bond formation. | 1. Intermolecular Suzuki-Miyaura Coupling. 2. Intramolecular Pd-catalyzed Cyclization or Photostimulated C-N Coupling. nih.govconicet.gov.ar |

| Dibenzazepine | Tandem C-N coupling and intramolecular cyclization. | 1. Intermolecular C-N Coupling (e.g., Buchwald-Hartwig). 2. Intramolecular Pd-catalyzed Cyclization. mit.edu |

| Acridine | Ligand-controlled intramolecular cyclization of a diphenylamine precursor. | Pd-catalyzed intramolecular C-C bond formation. mit.edu |

This table summarizes synthetic routes to key heterocycles using strategies applicable to dihaloaniline precursors.

Formation of Complex Aromatic Systems

The differential reactivity of the three halogen atoms on the this compound scaffold is key to the construction of complex, highly substituted aromatic systems. A programmed, regioselective approach allows for the stepwise introduction of various functional groups.

A potential synthetic sequence could be:

First Sonogashira Coupling: Reaction with one equivalent of a terminal alkyne under standard Pd/Cu catalysis would selectively functionalize one of the iodine positions (C2 or C6).

Second Sonogashira Coupling: The resulting mono-alkynylated product could then react with a different terminal alkyne to functionalize the remaining iodine position. The regioselectivity in such sequential couplings on di-iodinated systems can sometimes be controlled by the choice of catalyst and ligands. elsevierpure.comrsc.org

Final Suzuki Coupling: The remaining C-Cl bond, being less reactive, could then be subjected to a Suzuki-Miyaura coupling under more vigorous conditions (e.g., using stronger bases, higher temperatures, or more active catalyst systems) to introduce a third, different aryl group.

This stepwise approach provides access to a wide array of tri-substituted aniline (B41778) derivatives with precisely controlled substitution patterns, which would be difficult to achieve through other synthetic methods.

Derivatization to Schiff Bases and Metal Complexes

The primary amine functionality of this compound allows for its direct derivatization into Schiff bases (imines). This is typically achieved through a condensation reaction with an active carbonyl compound, such as an aldehyde or a ketone. For example, reaction with salicylaldehyde (B1680747) or its derivatives in an alcoholic solvent yields the corresponding Schiff base ligand.

These Schiff bases are versatile chelating agents, capable of coordinating with a variety of metal ions through the imine nitrogen and, typically, a hydroxyl oxygen atom from the aldehyde component. Research on the closely related 2,6-dichloro-4-iodoaniline (B1330391) has shown that it forms stable Schiff base ligands that coordinate with lanthanide(III) ions such as La(III), Pr(III), Nd(III), Tb(III), and Sm(III). rasayanjournal.co.inresearchgate.net The resulting metal complexes often exhibit six-coordinate geometry, with the Schiff base acting as a neutral bidentate ligand. rasayanjournal.co.in

The formation of these metal complexes can be confirmed through various spectroscopic and analytical techniques.

| Characterization Method | Observation for Schiff Base Ligand | Observation for Metal Complex |

| IR Spectroscopy | Strong C=N (imine) stretching band (~1616 cm⁻¹). Phenolic O-H stretch. | Shift in C=N stretching frequency, indicating coordination. Appearance of new M-N and M-O bands in the far-IR region (~450-550 cm⁻¹). rasayanjournal.co.in |

| ¹H NMR Spectroscopy | Signal for azomethine proton (-CH=N-). Aromatic proton signals. | Shifts in proton signals upon coordination to a metal center. |

| UV-Vis Spectroscopy | Absorption bands corresponding to π → π* and n → π* transitions. | Shifts in absorption bands and potential appearance of charge-transfer bands. |

| Molar Conductance | Non-electrolytic in nature. | Can be electrolytic, depending on counter-ions outside the coordination sphere. rasayanjournal.co.in |

This table outlines the typical characterization data for Schiff bases derived from haloanilines and their corresponding metal complexes, based on analogous compounds. rasayanjournal.co.in

Precursor for Advanced Organic Materials

This compound is a highly functionalized aromatic compound that holds significant potential as a precursor for a variety of advanced organic materials. The presence of multiple reactive sites—an amino group and three halogen substituents (two iodine and one chlorine)—on the aniline ring allows for diverse derivatization strategies. These reactive centers enable its use as a monomer in polymerization reactions and as a foundational building block for complex organic molecules with tailored electronic and photophysical properties. While specific research on this compound as a direct precursor is not extensively documented, its structural features suggest potential applications in the synthesis of conducting polymers and specialized dyes, drawing parallels from studies on other halogenated anilines.

The amino group on the aniline ring can be readily diazotized and converted into a diazonium salt. These salts are versatile intermediates in organic synthesis, particularly in the creation of azo dyes. youtube.comijirset.com The coupling of the diazonium salt of this compound with various aromatic compounds, such as phenols and anilines, could lead to the formation of novel azo dyes. The extensive conjugation in the resulting azo compounds would likely impart strong chromophoric properties, making them suitable for applications in textiles, printing, and as pigments. ijirset.com The substitution pattern on the aniline ring, with two bulky iodine atoms ortho to the amino group, may influence the final color and properties of the dye.

Furthermore, the iodine and chlorine substituents on the aromatic ring of this compound serve as valuable handles for cross-coupling reactions, a cornerstone of modern organic synthesis for the construction of complex molecular architectures. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds. This capability allows for the strategic assembly of this molecule into larger, more complex structures, including conjugated polymers and dendrimers. Such materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. researchgate.net While direct polymerization of this compound might be challenging due to steric hindrance from the bulky iodine atoms, it could be copolymerized with other monomers to tune the properties of the resulting polymer. The incorporation of the diiodo-chloro-substituted aniline unit into a polymer backbone could significantly alter its electronic properties, solubility, and morphology.

The following table provides a hypothetical overview of the potential properties of advanced organic materials derived from this compound, based on the known characteristics of similar classes of materials.

| Derived Material Class | Potential Synthetic Route | Potential Key Properties | Potential Applications |

|---|---|---|---|

| Azo Dyes | Diazotization of the amino group followed by coupling with an aromatic substrate. | - Strong absorption in the visible spectrum

| - Textile dyes

|

| Conducting Polymers (Copolymers) | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with suitable comonomers. | - Tunable bandgap

| - Organic light-emitting diodes (OLEDs)

|

| Quinazolinone Derivatives | Multicomponent reactions involving the aniline functionality. mdpi.com | - Potential biological activity

| - Pharmaceuticals

|

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Functionalization

The selective functionalization of 2,6-Diiodo-4-chloroaniline hinges on the development of innovative catalytic systems. While palladium-catalyzed cross-coupling reactions are well-established for C-C and C-heteroatom bond formation, future research will likely focus on alternative transition metals and novel catalytic paradigms to achieve unique reactivity and selectivity.

Rhodium-catalyzed reactions, for instance, have shown promise in the direct functionalization of aniline (B41778) C-H bonds with α-diazo compounds, offering a pathway to ortho-alkylated anilines and substituted indoles rsc.org. The application of similar rhodium catalysts to this compound could enable direct C-H functionalization at the positions ortho to the amino group, a transformation that is challenging to achieve through traditional cross-coupling methods. Furthermore, rhodium-catalyzed asymmetric additions of boronic acids to quinoxalinium salts have demonstrated high enantioselectivity, suggesting the potential for developing asymmetric transformations of this compound derivatives nih.gov.

Gold catalysis has emerged as a powerful tool for the activation of alkynes, allenes, and alkenes, facilitating a range of cycloaddition and C-C bond-forming reactions beilstein-journals.orgresearchgate.netresearchgate.netarkat-usa.orgyoutube.com. The exploration of gold catalysts for the functionalization of this compound could open up new avenues for the synthesis of complex heterocyclic structures. For example, gold-catalyzed reactions of derivatives bearing alkyne or allene (B1206475) functionalities could lead to novel polycyclic aromatic systems.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, offers a mild and sustainable approach to bond formation nih.govnih.gov. The selective activation of the C-I bonds in this compound using photoredox catalysis could provide a powerful tool for chemo- and regioselective functionalization. Cooperative catalysis, combining photoredox cycles with other catalytic processes, such as iodine catalysis for C-H amination, could lead to unprecedented transformations of this scaffold nih.gov.

| Catalyst System | Potential Application for this compound | Potential Products |

| Rhodium(III) catalysts | Direct C-H functionalization ortho to the amino group | Ortho-alkylated or arylated anilines |

| Chiral Rhodium complexes | Asymmetric dearomatization of derivatives | Chiral dihydro- and tetrahydroquinoxalines |

| Gold(I) and Gold(III) catalysts | Cycloaddition reactions of alkyne/allene derivatives | Complex polycyclic aromatic systems |

| Photoredox catalysts | Selective C-I bond activation and functionalization | Mono- or di-functionalized aniline derivatives |

| Cooperative Photoredox/Iodine catalysis | Intramolecular C-H amination of derivatives | Novel heterocyclic compounds |

Chemo- and Regioselective Transformations of Halogen Atoms

A key challenge in the synthetic manipulation of this compound lies in the selective transformation of its three halogen atoms. The differential reactivity of the C-I and C-Cl bonds provides a basis for achieving chemo- and regioselectivity. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond.

Future research will likely focus on fine-tuning reaction conditions to exploit this reactivity difference. For instance, in Suzuki-Miyaura and Sonogashira cross-coupling reactions, the choice of palladium catalyst, ligand, base, and solvent can significantly influence the regioselectivity of the reaction with dihaloarenes nih.govmtak.humdpi.com. By carefully optimizing these parameters, it should be possible to selectively functionalize the iodine atoms while leaving the chlorine atom intact, or vice versa.

The development of ligand-controlled regioselectivity will be a particularly important area of investigation. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to promote cross-coupling at the less reactive position in some dihaloheteroarenes nih.gov. Applying this concept to this compound could enable the selective functionalization of one of the two iodine atoms, which are electronically similar but may be sterically differentiable.

| Reaction Type | Key Parameters for Selectivity | Potential Outcome for this compound |

| Suzuki-Miyaura Coupling | Catalyst, ligand, base, solvent, temperature | Selective arylation at C2/C6 or C4 |

| Sonogashira Coupling | Catalyst, ligand, copper co-catalyst, base | Selective alkynylation at C2/C6 or C4 |

| Buchwald-Hartwig Amination | Catalyst, ligand, base | Selective amination at C2/C6 or C4 |

Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction

Recent studies have demonstrated the development of message passing neural networks (MPNNs) that can predict the regioselectivity of metal-catalyzed cross-coupling reactions by considering both electronic and steric effects researchgate.netchemrxiv.orgrsc.orgchemrxiv.org. By training these models on large datasets of reactions involving polyhalogenated arenes, it will be possible to predict the most likely site of reaction for this compound under a given set of conditions, thereby reducing the need for extensive experimental screening.

| AI/ML Application | Relevance to this compound | Expected Impact |

| Regioselectivity Prediction | Predict the major product of cross-coupling reactions | Reduced experimental optimization, faster route development |

| Retrosynthesis Planning | Design novel and efficient synthetic routes to derivatives | Discovery of new synthetic strategies, improved efficiency |

| Reaction Condition Optimization | Suggest optimal catalysts, ligands, and solvents | Higher yields, improved selectivity, and reduced waste |

Advanced Characterization Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the functionalization of this compound can be achieved through the use of advanced in situ characterization techniques. These methods allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of catalytic cycles.

Operando spectroscopy, such as in situ Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide valuable insights into the changes in vibrational modes of the reactants, intermediates, and products as the reaction proceeds. For palladium-catalyzed cross-coupling reactions, these techniques can be used to monitor the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

In situ nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for reaction monitoring, providing detailed structural information about the species present in the reaction mixture at any given time. This can be particularly useful for identifying and characterizing short-lived intermediates that may not be detectable by other methods.

| Technique | Information Gained | Application to this compound Reactions |

| In situ FT-IR Spectroscopy | Changes in functional groups, reaction kinetics | Monitoring the consumption of starting material and formation of product |

| Operando Raman Spectroscopy | Vibrational modes of catalysts and reactants | Elucidating the structure of catalytic intermediates |

| In situ NMR Spectroscopy | Detailed structural information, reaction kinetics | Identifying and characterizing transient species in the catalytic cycle |

Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly density functional theory (DFT), provides a powerful platform for the rational design of this compound derivatives with specific, tunable properties nih.govresearchgate.netgoogle.com. By calculating key molecular descriptors, it is possible to predict the electronic, optical, and chemical properties of novel compounds before their synthesis.

For example, DFT calculations can be used to determine the bond dissociation energies (BDEs) of the C-I and C-Cl bonds in this compound and its derivatives. This information is crucial for understanding the relative reactivity of the different halogen atoms and for predicting the regioselectivity of cross-coupling reactions.

Furthermore, computational screening can be employed to identify derivatives with desirable photophysical properties, such as strong fluorescence or nonlinear optical activity researchgate.net. By systematically modifying the substituents on the aniline ring, it is possible to tune the electronic structure of the molecule and optimize its performance for specific applications in materials science and optoelectronics.

| Computational Method | Property Predicted | Application in Derivative Design |

| Density Functional Theory (DFT) | Bond dissociation energies, electronic structure | Predicting reactivity and regioselectivity |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing fluorescent probes and optical materials |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding solid-state packing and material properties |

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, future research will undoubtedly focus on the development of more sustainable synthetic routes to this compound and its derivatives. This will involve the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis mdpi.comnih.gov. The synthesis of halogenated anilines and their subsequent functionalization could potentially be achieved through mechanochemical methods, reducing solvent waste and energy consumption.

Flow chemistry, where reactions are carried out in continuous-flow reactors, provides several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability beilstein-journals.orgbeilstein-journals.orgresearchgate.net. The synthesis and purification of this compound and its derivatives could be streamlined using flow chemistry, leading to more efficient and sustainable manufacturing processes. A known procedure for the synthesis of the related 2,6-diiodo-p-nitroaniline involves the use of iodine monochloride in glacial acetic acid, which could be adapted to a flow process orgsyn.org. The synthesis of 2,6-dichloro-4-nitroaniline (B1670479) has also been reported using chlorine gas in aqueous hydrochloric acid google.com.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. While the direct enzymatic iodination of anilines is still an emerging field, the development of novel halogenases could provide a green route to this compound.

| Sustainable Method | Key Advantages | Potential Application |

| Mechanochemistry | Solvent-free, energy-efficient | Solid-state synthesis of this compound and derivatives |

| Flow Chemistry | Improved control, safety, and scalability | Continuous production and functionalization |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts | Enzymatic synthesis of this compound |

| Photocatalysis | Use of visible light as a renewable energy source | Mild and selective C-I bond functionalization |

Q & A

Q. What are the established methods for synthesizing 2,6-Diiodo-4-chloroaniline, and how can purity be ensured?

Synthesis typically involves halogenation of 4-chloroaniline using iodine monochloride (ICl) or iodine with oxidizing agents like nitric acid. Key steps include:

- Halogenation : Sequential iodination at the 2- and 6-positions under controlled temperature (e.g., 60–80°C) to avoid over-halogenation.

- Purification : Recrystallization from ethanol or methanol to remove unreacted iodine and byproducts. Purity is confirmed via melting point analysis and HPLC (≥99% purity criteria).

- Storage : Protect from light and moisture to prevent decomposition, as iodinated compounds are often photosensitive .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

X-ray crystallography reveals:

- Planarity : The aromatic ring is nearly planar (r.m.s. deviation <0.03 Å), with intramolecular N–H⋯I hydrogen bonds forming S(5) ring motifs.

- Bond Parameters :

- C–I bond lengths: ~2.10–2.15 Å (consistent with aromatic C–I bonds).

- N–H⋯I distances: ~2.8–3.0 Å, indicating moderate hydrogen bonding.

- Crystal Packing : Molecules form chains via intermolecular N–H⋯I interactions along the [010] axis. These structural insights guide reactivity predictions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR shows a singlet for the aromatic proton (C3) at δ ~7.2 ppm; C NMR confirms iodination shifts (C2/C6: δ ~95–100 ppm).

- IR : N–H stretch at ~3400 cm; C–I vibrations at ~500–600 cm.

- Mass Spectrometry : Molecular ion peak [M] at m/z 389 (calculated for CHClIN). Cross-validation with elemental analysis ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?